molecular formula C11H4Cl4O4 B14561667 2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid CAS No. 61720-27-2

2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B14561667
CAS No.: 61720-27-2
M. Wt: 342.0 g/mol
InChI Key: NFNMGVZQDPNPAF-UHFFFAOYSA-N
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Description

2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid is a complex organic compound with a unique structure that includes two dichloromethylidene groups attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a series of reactions, including cyclization and chlorination. The dichloromethylidene groups are then introduced through a reaction with appropriate chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce methylated derivatives .

Scientific Research Applications

2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The dichloromethylidene groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives and compounds with dichloromethylidene groups. Examples include:

Uniqueness

Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use .

Properties

CAS No.

61720-27-2

Molecular Formula

C11H4Cl4O4

Molecular Weight

342.0 g/mol

IUPAC Name

2,4-bis(dichloromethylidene)-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C11H4Cl4O4/c12-8(13)7-5-3-4(10(16)17)1-2-6(5)18-11(19-7)9(14)15/h1-3H,(H,16,17)

InChI Key

NFNMGVZQDPNPAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(=C(Cl)Cl)O2

Origin of Product

United States

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